N'-formyl-N,N'-dimethyl-2-phenylacetohydrazide
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Overview
Description
N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide is an organic compound with a complex structure that includes a formyl group, dimethyl groups, and a phenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide typically involves the formylation of N,N-dimethyl-2-phenylacetohydrazide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds under mild conditions and results in the formylation of the hydrazide.
Industrial Production Methods
Industrial production of N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide may involve large-scale formylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide involves its interaction with molecular targets and pathways within biological systems. The formyl group can participate in nucleophilic addition reactions, while the hydrazide moiety can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-phenylacetamide: Similar structure but lacks the formyl group.
N-formyl-2-phenylacetamide: Contains a formyl group but differs in the substitution pattern.
N,N-dimethyl-2-oxopropanamide: Similar amide structure but with different substituents.
Uniqueness
N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide is unique due to the presence of both formyl and hydrazide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-methyl-N-[methyl-(2-phenylacetyl)amino]formamide |
InChI |
InChI=1S/C11H14N2O2/c1-12(9-14)13(2)11(15)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
RIWBPQNBIRNJGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)N(C)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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